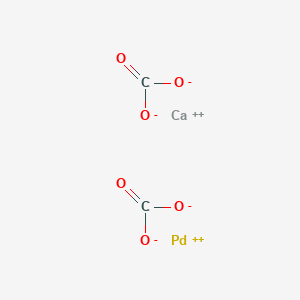

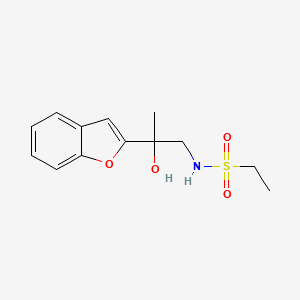

![molecular formula C26H20FN3O3S B2505446 2-Amino-4-(2-fluorophenyl)-6-(4-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide CAS No. 893296-37-2](/img/structure/B2505446.png)

2-Amino-4-(2-fluorophenyl)-6-(4-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-Amino-4-(2-fluorophenyl)-6-(4-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide" is a complex organic molecule that appears to be a derivative of dihydropyrano[3,2-c]benzothiazine. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and their synthesis, structure, and reactivity, which can be used to infer properties about the compound .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting with simple precursors. For example, the synthesis of 2-amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile uses the Gewald synthesis technique, starting from 1-(3-fluoro-4-methoxyphenyl)ethanone, malononitrile, a mild base, and sulfur powder . Another example is the synthesis of 4,6-dihydrobenzo[c]pyrano[2,3-e][1,2]thiazine 5,5-dioxides, which involves coupling methyl anthranilate with methane sulfonyl chloride, followed by N-benzylation or N-methylation and ring closure with sodium hydride . These methods suggest that the synthesis of the compound would also involve a multistep reaction, possibly starting with a benzothiazine precursor and involving a ring closure step.

Molecular Structure Analysis

The molecular structure of related compounds is typically confirmed using techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry . These techniques allow for the determination of the skeleton of the molecule, the identification of functional groups, and the confirmation of the molecular formula. The compound likely has a complex structure with multiple rings, including a benzothiazine ring, and substituents such as a fluorophenyl group and a methylbenzyl group.

Chemical Reactions Analysis

The reactivity of similar compounds includes the formation of Schiff bases , the synthesis of chromene derivatives through multi-component reactions , and the creation of various heterocyclic compounds through reactions with different reagents . The compound may also undergo similar reactions, potentially leading to the formation of new derivatives with interesting biological activities.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of the compound are not provided, related compounds exhibit a range of properties and biological activities. For instance, some synthesized compounds have been screened for their in vitro antimicrobial activity , while others have been evaluated as selective inhibitors of monoamine oxidase A and B . The physical properties such as solubility, melting point, and stability can be inferred to be similar to those of the related compounds, which are typically solid at room temperature and may require specific conditions for stability and storage.

Applications De Recherche Scientifique

Monoamine Oxidase Inhibitory Activity

2-Amino-4-(2-fluorophenyl)-6-(4-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is related to compounds studied for their monoamine oxidase (MAO) inhibitory activity. Specifically, derivatives of 2-amino-6-benzyl-4-phenyl-4,6-dihydrobenzo[c]pyrano[2,3-e][1,2]thiazine-3-carbonitrile 5,5-dioxides have been synthesized and evaluated for their potential as selective inhibitors of MAO A and B. The research found that certain compounds showed significant inhibitory effects, suggesting potential applications in treating disorders related to monoamine oxidase such as depression or Parkinson's disease (Ahmad et al., 2019).

Multicomponent Synthesis

The chemical structure of 2-Amino-4-(2-fluorophenyl)-6-(4-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide shares similarities with compounds synthesized through multicomponent reactions involving 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide, arylcarbaldehydes, and active methylene nitriles. These reactions can lead to the formation of various 2-amino-4H-pyrans and their stable salts, which are of interest in the development of new chemical entities with potential therapeutic applications (Lega et al., 2016).

Potential Antimicrobial Activity

Related compounds, such as 6-amino-4-(substituted aryl)-tetrahydropyrano[2,3-c]pyrazole-5-carbonitriles, have been synthesized and evaluated for their antimicrobial activities. These studies suggest that derivatives of 2-amino-4-(2-fluorophenyl)-6-(4-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide might also possess antimicrobial properties, which could be explored in further research (Mahdi, 2015).

Propriétés

IUPAC Name |

2-amino-4-(2-fluorophenyl)-6-[(4-methylphenyl)methyl]-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20FN3O3S/c1-16-10-12-17(13-11-16)15-30-22-9-5-3-7-19(22)24-25(34(30,31)32)23(20(14-28)26(29)33-24)18-6-2-4-8-21(18)27/h2-13,23H,15,29H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWQSPILDXKOLNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=CC=CC=C5F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-(2-fluorophenyl)-6-(4-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B2505365.png)

![(1R,3s,5S)-N-(4-(pyridin-2-yl)thiazol-2-yl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2505371.png)

![Methyl 3-({[4-(methoxycarbonyl)phenyl]amino}sulfonyl)-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2505372.png)

![2-(8-oxo-7-tosyl-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)-N-phenylacetamide](/img/structure/B2505378.png)

![1-{4-[2-Nitro-4-(trifluoromethyl)phenoxy]phenyl}ethan-1-one](/img/structure/B2505380.png)

![2-chloro-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide](/img/structure/B2505381.png)

![6-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B2505382.png)